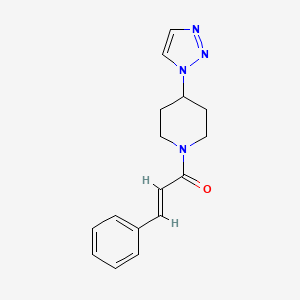

(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as TAK-659 and has a molecular formula of C20H22N4O.

Wissenschaftliche Forschungsanwendungen

Inhibitors of Soluble Epoxide Hydrolase

Research has identified triazinylpiperidine carboxamides as potent inhibitors of soluble epoxide hydrolase, a therapeutic target for various diseases. The triazine heterocycle is crucial for high potency and selectivity, with phenyl group substitution reducing clearance and improving oral exposure. This optimization led to the discovery of tool compounds for in vivo investigation, providing evidence of target engagement in disease models (R. Thalji et al., 2013).

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazoline-5-thione, upon aminomethylation with piperazine derivatives, have shown significant antibacterial activities. This illustrates the potential of triazole and piperidine compounds in developing new antimicrobial agents (M. Pitucha et al., 2005).

Enhanced Antifungal Agents

Triazole derivatives with piperidine side chains have been synthesized and tested against human pathogenic fungi, showing improved in vitro antifungal activity over existing azole drugs. The structural design and molecular docking studies provide insights into their mode of action, highlighting the role of triazole in fungal inhibition (Shi-chong Yu et al., 2014).

Molecular Docking Studies as EGFR Inhibitors

Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties through detailed tautomeric properties, conformations, and molecular docking. These compounds exhibit potential as EGFR inhibitors, contributing to cancer research and therapy development (A. Karayel, 2021).

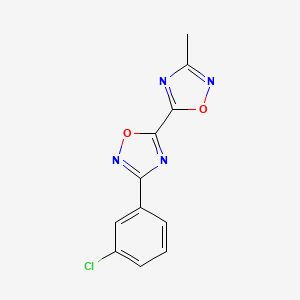

Molecular Structure and Antimicrobial Activity

New series of 1,3,4-oxadiazoles have been synthesized, demonstrating significant antibacterial and moderate antifungal activities. Their molecular structures and interactions were characterized, indicating potential pharmaceutical applications (S. Vankadari et al., 2013).

Eigenschaften

IUPAC Name |

(E)-3-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c21-16(7-6-14-4-2-1-3-5-14)19-11-8-15(9-12-19)20-13-10-17-18-20/h1-7,10,13,15H,8-9,11-12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFWKVGATDTGQQ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)

![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)

![Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2718331.png)

![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)